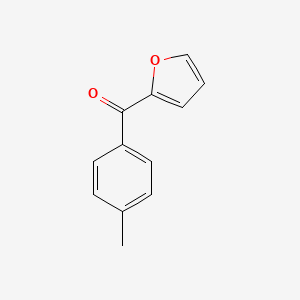

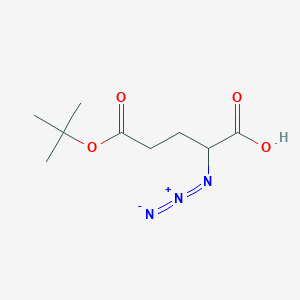

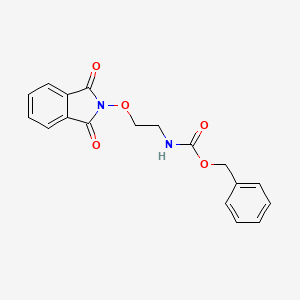

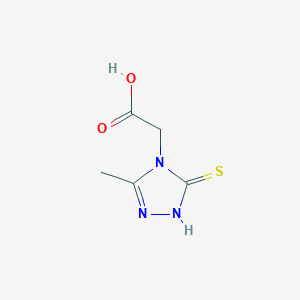

![molecular formula C7H2Br2N4 B1283001 6,8-二溴咪唑并[1,2-A]吡嗪-2-碳腈 CAS No. 87597-32-8](/img/structure/B1283001.png)

6,8-二溴咪唑并[1,2-A]吡嗪-2-碳腈

描述

Synthesis Analysis

The papers provided detail the synthesis of pyrano[2,3-c]pyrazole derivatives, which are structurally related to imidazo[1,2-a]pyrazines. In the first paper, the synthesis involves a one-pot, four-component reaction using aryl aldehydes, hydrazine hydrate, ethyl benzoylacetate, and malonitrile . The second paper describes a similar one-pot synthesis but utilizes a deep eutectic solvent (DES) composed of choline chloride and urea . These methods are noted for their high yields, short reaction times, and mild conditions, which could be relevant for the synthesis of 6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile.

Molecular Structure Analysis

While the molecular structure of 6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile is not analyzed in the provided papers, the structural analysis of pyrano[2,3-c]pyrazole derivatives is performed using melting point determination, IR, 1H NMR, and 13C NMR spectra . These techniques are essential for confirming the structure of synthesized compounds and could be applied to the analysis of 6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile. However, the synthesis of related compounds suggests that the pyrazole ring can participate in various chemical reactions, which may include cyclocondensation and interactions with different reagents under catalytic conditions . These reactions are crucial for the functionalization of the core structure and could be extrapolated to the chemical behavior of 6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized pyrano[2,3-c]pyrazole derivatives are characterized by their melting points and spectroscopic data . These properties are indicative of the purity and stability of the compounds. Although the exact properties of 6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile are not discussed, similar analytical methods can be employed to determine its physical and chemical characteristics.

Relevant Case Studies

The first paper also includes an evaluation of the antibacterial activity of the synthesized pyrano[2,3-c]pyrazole derivatives, showing that they were more active than the antibiotic cefazolin . This suggests potential pharmaceutical applications for these compounds, which may extend to 6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile if it exhibits similar biological properties.

科学研究应用

亲核取代研究

6,8-二溴咪唑并[1,2-A]吡嗪-2-碳腈已被研究其化学性质,特别是在亲核取代反应中。研究表明,通过甲氧基取代二溴咪唑,为这种化合物的化学行为提供了见解(Bonnet, Sablayrolles, & Chapat, 1984)。

支气管扩张剂特性

已确定该化合物为一种有效的支气管扩张剂。类似SCA40(6-溴-8-(甲基氨基)咪唑并[1,2-a]吡嗪-2-碳腈)的衍生物的化学合成在体外和体内动物模型中放松剂方面显示出有希望的结果(Bonnet et al., 1998)。

抗支气管痉挛活性

对茶碱替代品的进一步研究导致了咪唑并[1,2-alpha]吡嗪衍生物的开发,如6-溴-8-(甲基氨基)咪唑并[1,2-alpha]-吡嗪-3-碳腈,展示出强效的支气管扩张剂特性,而无中枢神经系统刺激作用(Bonnet, Michel, Laurent, Sablayrolles, Rechencq, Mani, Boucard, & Chapat, 1992)。

荧光特性

在一项关注荧光特性的研究中,合成了与6,8-二溴咪唑并[1,2-A]吡嗪-2-碳腈结构相关的吡唑并[4',3':5,6]吡啶并[1,2-a]苯并咪唑衍生物,并将其应用于涤纶纤维作为荧光增白剂,展示出优异的结果(Rajadhyaksha & Rangnekar, 2007)。

药物化学进展

该化合物还促进了药物化学的进展,为哮喘等疾病的治疗策略提供了潜在的重新评估(Bonnet et al., 1998)。

安全和危害

- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing), P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing), P351 (Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

6,8-dibromoimidazo[1,2-a]pyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2N4/c8-5-3-13-2-4(1-10)11-7(13)6(9)12-5/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIKNKJBSJAYRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2N1C=C(N=C2Br)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557437 | |

| Record name | 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile | |

CAS RN |

87597-32-8 | |

| Record name | 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

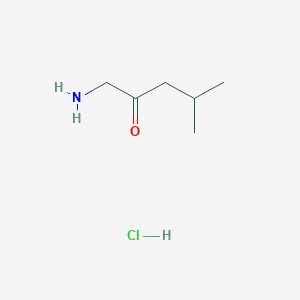

![[(Chloromethoxy)methyl]cyclopropane](/img/structure/B1282921.png)